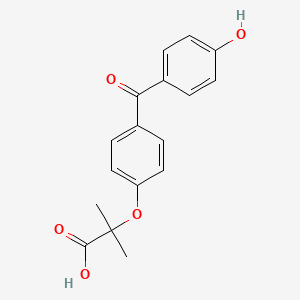
4-Hydroxy Fenofibric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-HydroxyFenofibric Acid is a derivative of fenofibrate, a lipid-lowering agent used to treat hyperlipidemia and hypertriglyceridemia. This compound is known for its role in reducing cholesterol levels and improving lipid profiles in patients with cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-HydroxyFenofibric Acid can be synthesized from Bis(4-hydroxy)benzophenone through a series of chemical reactions. The process involves the use of acetone and chloroform as solvents, with sodium hydroxide acting as a catalyst .
Industrial Production Methods: The industrial production of 4-HydroxyFenofibric Acid typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-HydroxyFenofibric Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions include various derivatives of 4-HydroxyFenofibric Acid, which can be further utilized in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
4-HydroxyFenofibric Acid has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of 4-HydroxyFenofibric Acid involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .
Vergleich Mit ähnlichen Verbindungen
Fenofibrate: The parent compound of 4-HydroxyFenofibric Acid, used for similar therapeutic purposes.
Gemfibrozil: Another lipid-lowering agent with a similar mechanism of action.
Clofibrate: An older fibrate with similar lipid-lowering effects.
Uniqueness: 4-HydroxyFenofibric Acid is unique due to its enhanced solubility and bioavailability compared to its parent compound, fenofibrate. This makes it a more effective option for patients with lipid disorders .
Eigenschaften
Molekularformel |
C17H16O5 |
|---|---|
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
2-[4-(4-hydroxybenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H16O5/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,18H,1-2H3,(H,20,21) |
InChI-Schlüssel |
MZTKIKBXDMDCDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



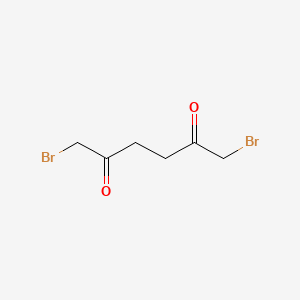
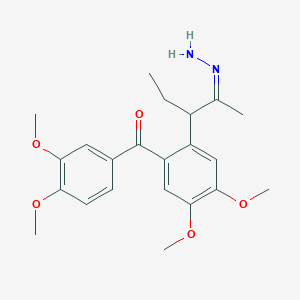

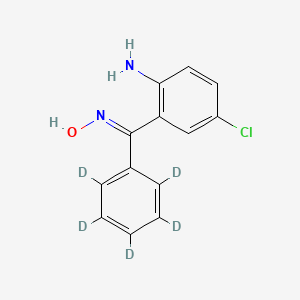
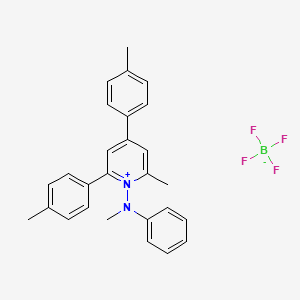
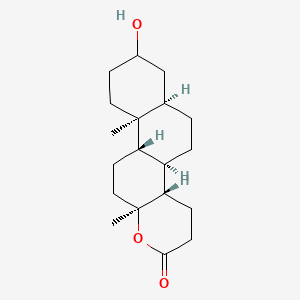
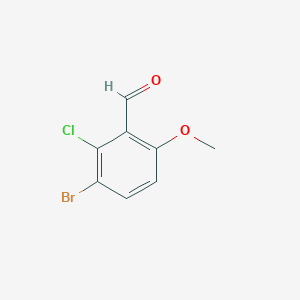
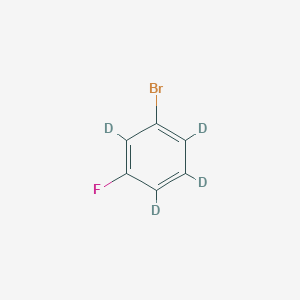
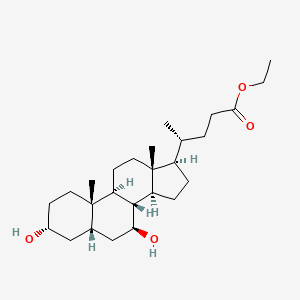
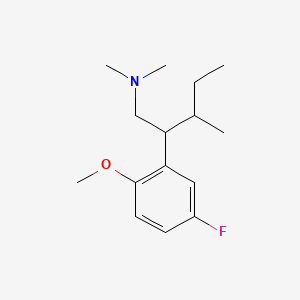
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)

![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
